molecular formula C8H10FNO B161878 2-fluoro-N-(methoxymethyl)aniline CAS No. 129367-42-6

2-fluoro-N-(methoxymethyl)aniline

Cat. No. B161878
M. Wt: 155.17 g/mol
InChI Key: JXCBLJAIXDYXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(methoxymethyl)aniline, also known as FMMA, is a chemical compound with the molecular formula C8H10FNO. It is a white or light yellow crystalline powder that is commonly used in scientific research. FMMA is a versatile compound that has a wide range of applications in various fields of study. In

Mechanism Of Action

The mechanism of action of 2-fluoro-N-(methoxymethyl)aniline is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins in the body. 2-fluoro-N-(methoxymethyl)aniline has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 2-fluoro-N-(methoxymethyl)aniline may have potential therapeutic applications in the treatment of cancer and other diseases.

Biochemical And Physiological Effects

2-fluoro-N-(methoxymethyl)aniline has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-fluoro-N-(methoxymethyl)aniline inhibits the growth of cancer cells and induces apoptosis (programmed cell death). In addition, 2-fluoro-N-(methoxymethyl)aniline has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

2-fluoro-N-(methoxymethyl)aniline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-fluoro-N-(methoxymethyl)aniline is also stable under a wide range of conditions, making it a useful building block for the synthesis of complex molecules. However, 2-fluoro-N-(methoxymethyl)aniline has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for research on 2-fluoro-N-(methoxymethyl)aniline. One area of interest is the development of 2-fluoro-N-(methoxymethyl)aniline-based fluorescent probes for imaging and sensing applications. Another area of interest is the development of 2-fluoro-N-(methoxymethyl)aniline-based drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of 2-fluoro-N-(methoxymethyl)aniline is not fully understood, and further research is needed to elucidate its biological activity.

Synthesis Methods

2-fluoro-N-(methoxymethyl)aniline can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of 2-fluoroaniline with formaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then heated under reflux for several hours to yield 2-fluoro-N-(methoxymethyl)aniline. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

2-fluoro-N-(methoxymethyl)aniline has been widely used in scientific research as a building block for the synthesis of various biologically active compounds. It is commonly used in the development of new drugs, agrochemicals, and materials science. 2-fluoro-N-(methoxymethyl)aniline is also used in the synthesis of fluorescent probes for imaging and sensing applications. Furthermore, 2-fluoro-N-(methoxymethyl)aniline is used in the preparation of various intermediates for the synthesis of complex molecules.

properties

CAS RN

129367-42-6

Product Name

2-fluoro-N-(methoxymethyl)aniline

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-fluoro-N-(methoxymethyl)aniline

InChI

InChI=1S/C8H10FNO/c1-11-6-10-8-5-3-2-4-7(8)9/h2-5,10H,6H2,1H3

InChI Key

JXCBLJAIXDYXIY-UHFFFAOYSA-N

SMILES

COCNC1=CC=CC=C1F

Canonical SMILES

COCNC1=CC=CC=C1F

synonyms

Benzenamine, 2-fluoro-N-(methoxymethyl)- (9CI)

Origin of Product

United States

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